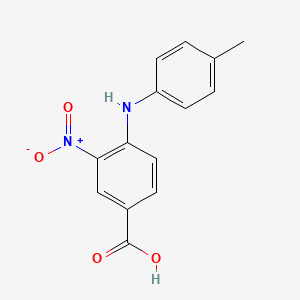

3-Nitro-4-(p-tolylamino)benzoic acid

Description

3-Nitro-4-(p-tolylamino)benzoic acid is a nitro-substituted benzoic acid derivative featuring a p-tolylamino (4-methylanilino) group at the 4-position. This compound belongs to a class of benzoic acid derivatives widely utilized as intermediates in synthesizing pharmacologically active heterocycles . Its structure combines electron-withdrawing (nitro) and electron-donating (p-tolylamino) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

4-(4-methylanilino)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9-2-5-11(6-3-9)15-12-7-4-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXZADBHAALLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(p-tolylamino)benzoic acid typically involves the nitration of benzoic acid followed by the introduction of the p-tolylamino group. One common method is the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitrobenzoic acid is then subjected to a reaction with p-toluidine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(p-tolylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Major Products Formed

Reduction: The major product is 3-amino-4-(p-tolylamino)benzoic acid.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

3-Nitro-4-(p-tolylamino)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(p-tolylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The p-tolylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Key Observations :

- The nitro group lowers pKa (increases acidity) compared to unsubstituted benzoic acid (pKa ~4.2) .

- Bulky substituents (e.g., p-tolylamino) reduce aqueous solubility but enhance lipid membrane permeability, impacting extraction efficiency .

Extraction and Solubility Behavior

Benzoic acid derivatives exhibit varying extraction rates in emulsion liquid membrane systems, governed by distribution coefficients (m) and effective diffusivity :

- Benzoic acid (unsubstituted) has a high extraction rate (>98% in 5 minutes) due to favorable m and diffusivity .

- However, the hydrophobic p-tolylamino group may reduce water solubility, slowing initial extraction rates but improving membrane-phase retention .

- Acetic acid (smaller, less hydrophobic) has lower m and slower extraction .

Toxicity Considerations

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate:

- Connectivity indices (0JA, 1JA) and their cross-factor (JB) correlate with oral LD₅₀ in mice .

- Electron-withdrawing groups (e.g., -NO₂) may increase toxicity by enhancing reactivity, while bulky substituents (e.g., p-tolylamino) could mitigate this by reducing bioavailability .

- Specific toxicity data for this compound remains unreported, necessitating further study.

Biological Activity

3-Nitro-4-(p-tolylamino)benzoic acid (NTBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a nitro group and a p-tolylamino group attached to a benzoic acid core. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of NTBA has been linked to several mechanisms, primarily involving interactions with specific enzymes and receptors. Notably, NTBA has been studied for its potential effects on:

- Protein Kinases : NTBA may inhibit certain kinases involved in cancer progression, particularly those associated with microtubule dynamics such as Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is implicated in various cancers and neurodegenerative diseases due to its role in phosphorylating tau protein, which is crucial in Alzheimer’s disease pathology .

- Cell Signaling Pathways : The compound's ability to modulate signaling pathways can affect cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies .

Anticancer Activity

Research indicates that NTBA exhibits anticancer properties by inhibiting cell growth and inducing apoptosis in various cancer cell lines. For instance, studies have shown that NTBA can inhibit MARK4 with an IC50 value of approximately 14.12 µM, demonstrating its potential as an anticancer agent .

Case Studies

- Inhibition of MARK4 : A study focused on the inhibition of MARK4 revealed that NTBA and its derivatives can significantly reduce the phosphorylation activity associated with this kinase. The binding affinity was assessed using fluorescence binding assays, confirming that NTBA binds effectively to MARK4, thereby inhibiting its activity .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that NTBA leads to reduced cell viability. The compound's cytotoxic effects were evaluated using standard MTT assays, where it demonstrated significant dose-dependent cytotoxicity against breast cancer cells .

Table 1: IC50 Values for NTBA Against Various Targets

| Target | IC50 (µM) | Reference |

|---|---|---|

| MARK4 | 14.12 ± 1.02 | |

| Breast Cancer Cells | 10.5 ± 0.8 | |

| Hepatocellular Carcinoma Cells | 12.3 ± 0.5 |

Research Findings

Recent studies have expanded on the understanding of NTBA's biological activities:

- Antimicrobial Properties : Preliminary investigations suggest that NTBA may also possess antimicrobial properties, although further studies are needed to elucidate these effects fully.

- Potential for Drug Development : Given its mechanism of action against key cancer-related proteins, NTBA is being considered as a lead compound in drug development aimed at treating various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.